Carbavance

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

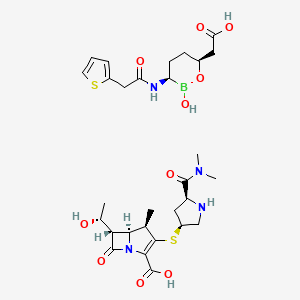

Meropenem and vaborbactam is a combination medication used to treat complicated urinary tract infections, complicated abdominal infections, and hospital-acquired pneumonia. Meropenem is a beta-lactam antibiotic, while vaborbactam is a beta-lactamase inhibitor. This combination is particularly effective against bacteria that produce beta-lactamase enzymes, which would otherwise degrade the antibiotic .

Synthetic Routes and Reaction Conditions:

Meropenem: The synthesis of meropenem involves the formation of a beta-lactam ring, which is a common feature of beta-lactam antibiotics. The process typically includes the acylation of a thiazolidine ring with a beta-lactam nucleus.

Vaborbactam: Vaborbactam is synthesized using a boronic acid-based approach.

Industrial Production Methods:

- The industrial production of meropenem and vaborbactam involves large-scale fermentation processes followed by chemical synthesis. The fermentation process is used to produce the core structures, which are then chemically modified to yield the final products .

Types of Reactions:

Meropenem: Undergoes hydrolysis reactions, particularly in the presence of beta-lactamase enzymes. It is also subject to oxidation and reduction reactions under specific conditions.

Vaborbactam: Primarily undergoes reactions involving its boronic acid moiety, such as esterification and hydrolysis.

Common Reagents and Conditions:

Meropenem: Common reagents include acylating agents and oxidizing or reducing agents. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions.

Major Products:

- The major products formed from the reactions of meropenem and vaborbactam are their respective hydrolyzed and oxidized forms. These products are typically inactive and are excreted from the body .

Scientific Research Applications

Meropenem and vaborbactam have a wide range of applications in scientific research:

Chemistry: Used as a model system to study beta-lactamase inhibition and the development of new antibiotics.

Biology: Employed in studies of bacterial resistance mechanisms and the role of beta-lactamases in bacterial survival.

Medicine: Extensively used in clinical trials to evaluate the efficacy of new antibiotic combinations and to develop treatment protocols for multidrug-resistant infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Meropenem works by inhibiting the construction of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for cell wall synthesis, leading to cell lysis and death. Vaborbactam, on the other hand, inhibits beta-lactamase enzymes that would otherwise degrade meropenem. This dual action ensures that meropenem remains effective against beta-lactamase-producing bacteria .

Comparison with Similar Compounds

Imipenem and cilastatin: Another combination of a beta-lactam antibiotic and a beta-lactamase inhibitor. Cilastatin inhibits renal dehydropeptidase, preventing the degradation of imipenem.

Ceftazidime and avibactam: A combination used to treat similar infections, with avibactam acting as the beta-lactamase inhibitor.

Uniqueness:

- Meropenem and vaborbactam is unique in its ability to target a broad spectrum of beta-lactamase-producing bacteria, including those resistant to other beta-lactamase inhibitors. Its boronic acid-based structure provides a distinct mechanism of inhibition compared to other inhibitors .

This comprehensive overview highlights the significance of meropenem and vaborbactam in the fight against multidrug-resistant bacterial infections. If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYWZHQLNEXKV-SSHSFQATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41BN4O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031124-72-6 |

Source

|

| Record name | Meropenem mixture with vaborbactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)